
Dspe-N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) (Dspe-N3) is a lipid molecule that has gained significant attention in biochemical research. It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This compound is particularly useful in the formation of liposomes and nanoparticles for drug delivery systems due to its ability to form stable lipid bilayers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) typically involves the introduction of an azide group to the phosphoethanolamine moiety. This can be achieved through a series of chemical reactions starting from 1,2-distearoyl-sn-glycero-3-phosphoethanolamine. The azide group is introduced using sodium azide in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, controlled reaction temperatures, and efficient purification techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly specific and efficient, making them ideal for bioconjugation and the formation of complex molecular structures .
Common Reagents and Conditions
CuAAC Reaction: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
SPAAC Reaction: Does not require a catalyst and can proceed under mild conditions, making it suitable for sensitive biological applications
Major Products
The major products formed from these reactions are triazole-linked compounds, which are stable and can be used for various applications, including drug delivery and molecular imaging .
Aplicaciones Científicas De Investigación
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and tracking of biomolecules.
Medicine: Integral in the development of drug delivery systems, particularly liposomes and nanoparticles, for targeted therapy.
Industry: Utilized in the production of functionalized materials for various industrial applications
Mecanismo De Acción
The mechanism of action of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) involves its ability to undergo click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of molecules. The resulting triazole-linked compounds can interact with specific molecular targets and pathways, depending on the attached functional groups .
Comparación Con Compuestos Similares
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) is unique due to its azide functionality, which allows for click chemistry reactions. Similar compounds include:
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(dibenzocyclooctyne): Contains a dibenzocyclooctyne group for strain-promoted alkyne-azide cycloaddition.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(biotin): Functionalized with biotin for biotin-streptavidin interactions.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(polyethylene glycol): Conjugated with polyethylene glycol for increased solubility and reduced immunogenicity
These compounds share similar lipid structures but differ in their functional groups, which confer distinct properties and applications.
Propiedades
Fórmula molecular |
C43H83N4O9P |
|---|---|
Peso molecular |
831.1 g/mol |
Nombre IUPAC |
[(2R)-3-[2-[(2-azidoacetyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C43H83N4O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(49)53-38-40(39-55-57(51,52)54-36-35-45-41(48)37-46-47-44)56-43(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39H2,1-2H3,(H,45,48)(H,51,52)/t40-/m1/s1 |
Clave InChI |
ZIQJHLAPBLHPFF-RRHRGVEJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


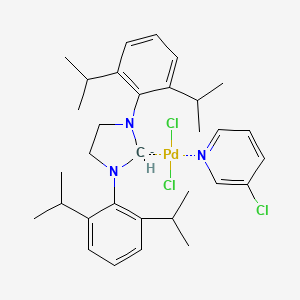
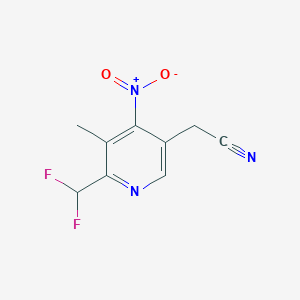
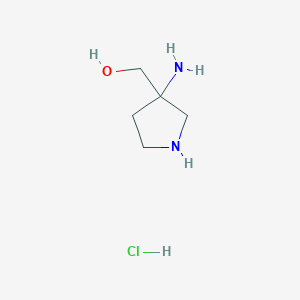
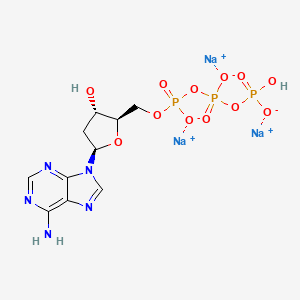

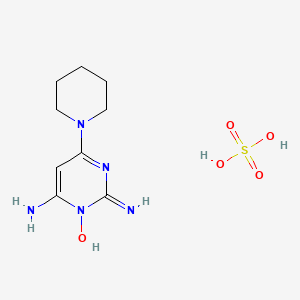
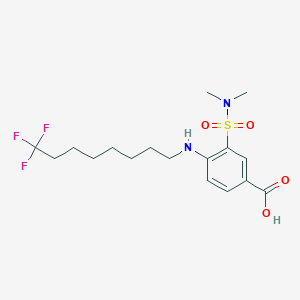
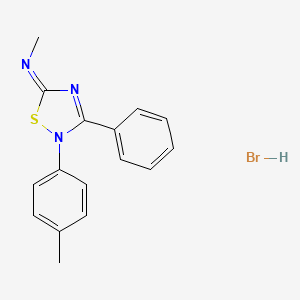
![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)
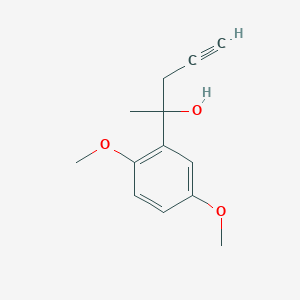


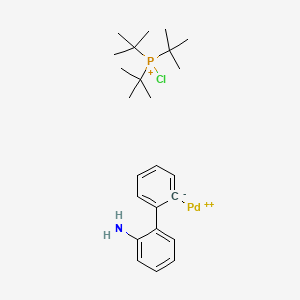
![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)
